N-[4-(2-chloroacetyl)phenyl]benzamide
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Overview
Description
N-[4-(2-chloroacetyl)phenyl]benzamide is an organic compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.72 g/mol . It is a solid at room temperature with a melting point of approximately 140-141°C . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobenzamide+chloroacetyl chloride→this compound+HCl
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the original compound.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This can affect various cellular pathways and processes, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)benzamide
- N-(4-acetylphenyl)benzamide
- N-(4-methylphenyl)benzamide
Uniqueness
N-[4-(2-chloroacetyl)phenyl]benzamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. This distinguishes it from other benzamide derivatives that may lack this functional group or possess different substituents .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABDAXPSTVWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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